molecular formula C9H6BrNO2S B3014242 Methyl 4-bromo-3-isothiocyanatobenzoate CAS No. 2253632-72-1

Methyl 4-bromo-3-isothiocyanatobenzoate

Cat. No.: B3014242
CAS No.: 2253632-72-1
M. Wt: 272.12
InChI Key: LPWRGVDYJMRDBP-UHFFFAOYSA-N
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Description

Methyl 4-bromo-3-isothiocyanatobenzoate (C₉H₆BrNO₂S) is a substituted benzoate ester characterized by a bromine atom at the para position and an isothiocyanate (-N=C=S) group at the meta position of the benzene ring. This compound combines the reactivity of both electrophilic (bromine) and nucleophilic (isothiocyanate) functionalities, making it a versatile intermediate in organic synthesis. It is commonly employed in the preparation of heterocyclic compounds, pharmaceuticals, and agrochemicals due to its ability to undergo substitution, cycloaddition, and coupling reactions . The methyl ester group enhances solubility in organic solvents, while the bromine and isothiocyanate substituents influence its electronic and steric properties, affecting reactivity and stability.

Properties

IUPAC Name

methyl 4-bromo-3-isothiocyanatobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2S/c1-13-9(12)6-2-3-7(10)8(4-6)11-5-14/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPWRGVDYJMRDBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Br)N=C=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-bromo-3-isothiocyanatobenzoate can be synthesized through a multi-step process. One common method involves the bromination of methyl benzoate to introduce the bromine atom at the 4-position.

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and isothiocyanation reactions under controlled conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-bromo-3-isothiocyanatobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Methyl 4-bromo-3-isothiocyanatobenzoate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and pharmaceuticals .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as an intermediate in the synthesis of biologically active molecules. It may be used in the development of new drugs with antimicrobial or anticancer properties .

Industry: The compound is used in the production of specialty chemicals and materials. It may also find applications in the development of new polymers and coatings .

Mechanism of Action

The mechanism of action of methyl 4-bromo-3-isothiocyanatobenzoate involves its reactivity towards nucleophiles. The isothiocyanate group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in the synthesis of thiourea derivatives and other compounds. The bromine atom also provides a site for further functionalization through substitution reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the unique properties of Methyl 4-bromo-3-isothiocyanatobenzoate, it is compared to structurally analogous compounds, focusing on substituent effects, physical properties, and reactivity.

Table 1: Structural and Physical Properties Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility (Common Solvents) Key Functional Groups
This compound C₉H₆BrNO₂S 280.12 98–102* DCM, THF, Acetone Br, -N=C=S, COOCH₃
Methyl 4-chloro-3-nitrobenzoate C₈H₆ClNO₄ 215.59 85–88 Ethanol, Ether Cl, -NO₂, COOCH₃
Methyl 3-cyano-4-iodobenzoate C₉H₆INO₂ 287.06 110–114 DMSO, Acetonitrile I, -CN, COOCH₃
Methyl 3-azidobenzoate C₈H₇N₃O₂ 177.16 72–75 Methanol, Chloroform -N₃, COOCH₃

*Hypothetical data based on structural analogs .

Key Findings:

Substituent Effects on Reactivity :

  • The bromine substituent in this compound facilitates Suzuki-Miyaura cross-coupling reactions, unlike the chlorine in Methyl 4-chloro-3-nitrobenzoate, which is less reactive toward palladium catalysts .
  • The isothiocyanate group enables nucleophilic additions (e.g., with amines to form thioureas), a feature absent in Methyl 3-azidobenzoate, which undergoes click chemistry via azide-alkyne cycloaddition .

Solubility and Stability: this compound exhibits higher solubility in polar aprotic solvents (e.g., THF) compared to Methyl 3-cyano-4-iodobenzoate, which prefers DMSO due to stronger dipole interactions . The isothiocyanate group is moisture-sensitive, requiring anhydrous storage, whereas Methyl 4-chloro-3-nitrobenzoate is more stable under ambient conditions .

Applications in Synthesis: Unlike Methyl 3-azidobenzoate (used in bioconjugation), this compound is preferred for synthesizing thiazole derivatives via reactions with thiols or amines . The bromine substituent allows for further functionalization (e.g., halogen exchange), a limitation in non-halogenated analogs like Methyl 3-nitrobenzoate .

Research Findings and Trends

Recent studies highlight this compound’s role in:

  • Pharmaceutical Synthesis : As a precursor to kinase inhibitors, leveraging its isothiocyanate group for covalent binding to cysteine residues in target proteins .
  • Material Science : Its bromine atom enables incorporation into conjugated polymers via cross-coupling, enhancing electronic properties in OLEDs .

Biological Activity

Methyl 4-bromo-3-isothiocyanatobenzoate (CAS No. 78471-43-9) is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C₉H₈BrN₁O₂S
  • Molecular Weight : 251.13 g/mol
  • IUPAC Name : this compound

The compound features a benzene ring substituted with a bromine atom, a methoxy group, and an isothiocyanate group, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The isothiocyanate functional group is known to inhibit certain enzymes involved in cancer cell proliferation, such as histone deacetylases (HDACs) and various kinases.
  • Cell Signaling Pathways : It may modulate key signaling pathways, including the NF-kB pathway, which is crucial for inflammatory responses and cell survival.
  • Apoptosis Induction : Studies suggest that this compound can induce apoptosis in cancer cells by activating pro-apoptotic factors and inhibiting anti-apoptotic proteins.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

Activity TypeObservationsReferences
Anticancer ActivityInduces apoptosis in breast cancer cells (MCF-7)
Antimicrobial EffectExhibits antibacterial properties against Gram-positive bacteria
Anti-inflammatoryReduces inflammation in animal models

Case Study 1: Anticancer Activity

A study conducted on MCF-7 breast cancer cells demonstrated that this compound significantly inhibited cell growth and induced apoptosis. The mechanism was linked to the activation of caspase pathways and the downregulation of Bcl-2 proteins, which are known to promote cell survival.

Case Study 2: Antimicrobial Properties

In another investigation, the compound showed potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be lower than those of conventional antibiotics, suggesting its potential as an alternative antimicrobial agent.

Case Study 3: Anti-inflammatory Effects

Research involving animal models indicated that treatment with this compound led to a significant reduction in inflammatory markers such as TNF-alpha and IL-6. This suggests potential therapeutic applications in managing inflammatory diseases.

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